molecular formula C7H7BF3NO3 B2566626 (6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid CAS No. 1420830-61-0

(6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid

Numéro de catalogue: B2566626
Numéro CAS: 1420830-61-0
Poids moléculaire: 220.94
Clé InChI: XQWLEOMVXZZEFU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a pyridine-based boronic acid derivative with a methoxy (-OCH₃) group at position 6 and a trifluoromethyl (-CF₃) group at position 5 of the pyridine ring. This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceutical and agrochemical development . The electron-withdrawing trifluoromethyl group enhances the compound's acidity and reactivity, while the methoxy group modulates steric and electronic properties, influencing its solubility and interaction with catalysts .

Propriétés

IUPAC Name

[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3NO3/c1-15-6-5(7(9,10)11)2-4(3-12-6)8(13)14/h2-3,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWLEOMVXZZEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OC)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions often include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Key Reaction: Suzuki-Miyaura Coupling

The compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions , a palladium-catalyzed process forming carbon-carbon bonds between boronic acids and aryl halides. This reaction is central to its applications in organic synthesis and medicinal chemistry.

Mechanism and Conditions

  • Catalyst : Typically involves palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) .

  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common.

  • Solvent : Mixtures like THF/MeCN or THF/toluene enhance reactivity .

  • Reactivity : The trifluoromethyl (CF₃) group at position 5 and methoxy group at position 6 modulate the electronic environment, enhancing coupling efficiency compared to unsubstituted pyridinylboronic acids .

Reaction Examples and Yields

ReactionBoronic Acid PartnerAryl Halide PartnerYieldReference
4h(3-Nitrophenyl)boronic acid2-Chloro-5-(trifluoromethyl)pyridine99%
4f3-Methoxyphenylboronic acid2-Chloro-5-(trifluoromethyl)pyridine80%
General(6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acidAryl/vinyl halidesVariable

Structural Influences on Reactivity

  • Trifluoromethyl Group : Acts as an electron-withdrawing group, increasing the boronic acid’s stability and reactivity in transmetallation steps .

  • Methoxy Group : Ortho/para-directing effects may influence regioselectivity in coupling partners .

Comparative Analysis with Related Compounds

The reactivity of this compound is distinct from structurally similar compounds due to its substituents.

CompoundKey Structural FeaturesReactivity Impact
(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acidMethyl instead of methoxyReduced steric hindrance, altered electronic properties
2-Methoxy-3-(trifluoromethyl)pyridine-5-boronic acidMethoxy at position 2Different electronic environment, potentially slower coupling rates
3-Bromo-6-methoxy-2-methylpyridineBromine substituentInvolved in alternative coupling pathways (e.g., Heck reactions)

Other Potential Reactions

While Suzuki coupling dominates, the compound’s boronic acid functionality may participate in:

  • Borylation : Exchange with organometallic reagents (e.g., Grignard reagents) .

  • Esterification : Conversion to pinacol boronate esters for enhanced stability .

Research Findings

Experimental data highlight the compound’s versatility in forming diverse aromatic systems. For instance, coupling with nitrophenyl or methoxyphenyl partners yields aromatic heterocycles with high purity and regioselectivity . The CF₃ group’s presence is critical for achieving efficient coupling under mild conditions, making it valuable in drug discovery and materials science.

Applications De Recherche Scientifique

Organic Synthesis

Suzuki–Miyaura Coupling Reactions

One of the primary applications of (6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid is as a key reagent in Suzuki–Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, enabling the synthesis of complex organic molecules. The presence of the trifluoromethyl group enhances the electronic properties of the compound, making it an effective coupling partner in these reactions.

Reactivity and Versatility

The boronic acid functionality allows for participation in various organic reactions, including:

  • Cross-Coupling Reactions : The compound can effectively undergo cross-coupling with different aryl and vinyl halides.
  • Synthesis of Complex Molecules : Its unique structural features enable the synthesis of diverse chemical entities that may have applications in materials science and catalysis.

Pharmaceutical Development

Building Block for Drug Synthesis

In medicinal chemistry, this compound serves as a valuable building block for synthesizing biologically active molecules. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, which are crucial properties for drug candidates targeting various diseases.

Potential Applications in Disease Treatment

The compound's structural characteristics suggest potential applications in developing pharmaceuticals aimed at treating conditions such as:

  • Cancer : Due to its ability to form complex structures that can interact with biological targets.
  • Cardiovascular Diseases : Its derivatives may exhibit properties beneficial for cardiovascular health .

Biochemical Research

Interactions within Biochemical Pathways

Research has shown that this compound plays a role in various biochemical pathways. Studies have focused on its interactions and effectiveness as a coupling partner in Suzuki–Miyaura reactions, demonstrating its utility in synthesizing compounds relevant to biological systems .

Mécanisme D'action

The primary mechanism of action for (6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid involves its role as a reagent in Suzuki–Miyaura coupling reactions . The boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an aryl or vinyl halide, resulting in the formation of a new carbon-carbon bond and the regeneration of the palladium catalyst.

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Boronic Acids
Compound Name Substituents (Positions) Molecular Formula pKa* (Approx.) Key Electronic Effects
(5-Trifluoromethylpyridin-3-yl)boronic acid -CF₃ (5) C₆H₅BF₃NO₂ ~8.5–9.0 Strong electron-withdrawing (-CF₃)
[6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid -F (6), -COOCH₃ (5) C₇H₇BFNO₄ ~7.5–8.0 Electron-withdrawing (-COOCH₃, -F)
(2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid -OCH₂CH₃ (2), -CF₃ (5) C₈H₉BF₃NO₃ ~8.0–8.5 Moderate electron-donating (-OCH₂CH₃)
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid -Cl (2), -CF₃ (6) C₆H₄BClF₃NO₂ ~8.0–8.5 Electron-withdrawing (-Cl, -CF₃)
Target Compound -OCH₃ (6), -CF₃ (5) C₇H₇BF₃NO₃ ~8.2–8.7 Balanced: -CF₃ (EWG), -OCH₃ (EDG)

*Note: pKa values are estimated based on substituent effects .

Key Observations :

  • Trifluoromethyl Group: The -CF₃ group in the target compound and analogs (e.g., Entry 1 in Table 1) lowers pKa by ~1–2 units compared to non-fluorinated analogs due to its strong inductive effect .
  • Methoxy vs. Ethoxy : The methoxy group (-OCH₃) in the target compound is less sterically hindering than ethoxy (-OCH₂CH₃) (), enhancing reactivity in cross-coupling reactions .
  • Positional Effects : Substituents at position 6 (e.g., -F, -OCH₃) influence regioselectivity. For example, [6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid () shows distinct reactivity due to fluorine’s electronegativity.

Reactivity in Cross-Coupling Reactions

Table 2: Reaction Yields and Conditions in Suzuki-Miyaura Couplings
Boronic Acid Partner Substrate Catalyst System Yield (%) Reference
(5-Trifluoromethylpyridin-3-yl)boronic acid 3-Bromo-5-fluorobenzoic acid Pd(OAc)₂, SPhos, K₃PO₄ 83
[6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid 5-Chlorothieno[3,2-b]pyridine Pd(dppf)Cl₂, K₂CO₃ 60–70*
Target Compound 3-Bromo-5-fluorobenzoic acid Pd(OAc)₂, XPhos, K₃PO₄ 85
(2-Propoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid Aryl halides Pd(PPh₃)₄, Na₂CO₃ 65–75

*Estimated from analogous reactions.

Key Observations :

  • The target compound achieves 85% yield in boroxine formation (), outperforming ethoxy/propoxy analogs due to lower steric hindrance .
  • Steric bulk from substituents like -OCH₂CH₃ () or benzyloxy () reduces coupling efficiency, whereas -OCH₃ maintains reactivity .
  • Electron-withdrawing groups (-CF₃, -F) enhance oxidative addition with palladium catalysts, improving yields .

Activité Biologique

(6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C₉H₈BClF₃NO₃, and it has a molecular weight of approximately 220.94 g/mol. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in drug development.

Structural Characteristics

The compound features:

  • A pyridine ring with a methoxy group at the 6-position.
  • A trifluoromethyl group at the 5-position.
  • A boronic acid group , which is crucial for its reactivity in organic synthesis.

The presence of these functional groups enhances the compound's reactivity and interaction with biological targets, making it a valuable building block for synthesizing novel drug candidates.

The biological activity of this compound primarily stems from its ability to participate in various biochemical pathways. The boronic acid functionality allows it to interact with enzymes and receptors, potentially modulating their activity. Specifically, the trifluoromethyl group is known to enhance binding affinity and metabolic stability, which are critical factors in drug design.

Applications in Drug Development

Research indicates that this compound can serve as a precursor for synthesizing biologically active molecules targeting various diseases, including cancer and inflammatory conditions. Its role in Suzuki-Miyaura coupling reactions is particularly noteworthy, as it enables the formation of complex organic molecules that may exhibit therapeutic properties.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acidMethyl group instead of methoxyLess sterically hindered than the target compound
2-Methoxy-3-(trifluoromethyl)pyridine-5-boronic acidMethoxy at position 2Different electronic properties due to position change
3-Bromo-6-methoxy-2-methylpyridineBromine substituentInvolved in different synthetic pathways

This table illustrates how this compound compares with structurally similar compounds, highlighting its unique electronic properties and reactivity.

Case Studies and Research Findings

  • Synthesis and Reactivity : Studies have demonstrated that this compound can effectively undergo Suzuki-Miyaura coupling reactions with various aryl and vinyl halides. This property has been exploited to synthesize complex molecules with potential pharmacological activities.
  • Inhibition Studies : In vitro studies indicate that compounds related to this boronic acid derivative exhibit inhibitory effects on key enzymes involved in metabolic pathways associated with cancer. For instance, structural analogs have shown promise as inhibitors of branched-chain amino acid transaminases (BCATs), which are implicated in several cancer types .
  • Pharmacological Properties : Preliminary investigations suggest that derivatives of this compound may possess anti-inflammatory and anticancer properties. These findings warrant further exploration into their therapeutic potential.

Q & A

Q. Advanced

  • Methoxy group : The electron-donating methoxy at the 6-position increases boronic acid acidity (pKa ~8.5–9.0), enhancing its reactivity in cross-coupling .
  • Trifluoromethyl group : The strong electron-withdrawing CF₃ group at the 5-position stabilizes the boronate intermediate via inductive effects, reducing protodeboronation but potentially slowing transmetallation .
    DFT studies suggest that the CF₃ group lowers the LUMO energy of the pyridine ring, facilitating oxidative addition with Pd(0) .

What analytical methods validate the purity and structure of this boronic acid in complex reaction mixtures?

Q. Basic

  • LCMS : Monitors reaction progress via [M+H]+ ions. For example, LCMS of a coupled product showed m/z 338 [M+H]+, confirming successful cross-coupling .
  • HPLC : Retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) help identify products in mixtures .
  • HRMS : High-resolution mass spectrometry (e.g., CI+ mode) confirms molecular formulas, with observed m/z 415.0844 matching the calculated m/z 415.0850 .

How does this boronic acid perform in multi-step syntheses of bioactive molecules, such as kinase inhibitors?

Advanced
The compound is a key intermediate in heterocyclic drug candidates . For example:

  • Step 1 : Suzuki coupling with 4-iodopyrimidine derivatives forms a biaryl core .
  • Step 2 : Hydrolysis of ethyl esters (e.g., using NaOH/EtOH/H₂O) yields carboxylic acids for further functionalization .
  • Step 3 : Amidation or alkylation introduces pharmacophores, as seen in the synthesis of PI3Kα inhibitors with m/z 531 [M-H]- .
    Challenges include minimizing steric hindrance during coupling and preventing boronic acid degradation under basic conditions .

Are there contradictions in reported synthetic yields or reaction conditions for this compound?

Advanced
Discrepancies arise from substrate accessibility and catalyst systems :

  • Yield variation : One patent reports 85% yield via C–H borylation , while another achieves 91% in Suzuki coupling but requires higher temperatures (80°C vs. room temperature) .
  • Boroxine formation : Some protocols report 1:1 boronic acid/boroxine mixtures, necessitating additional purification steps , whereas others use anhydrous conditions to suppress boroxine .
    These differences highlight the need for substrate-specific optimization.

What safety considerations are critical when handling this boronic acid in the lab?

Q. Basic

  • Stability : Store at 0–6°C under inert gas to prevent oxidation .
  • Toxicity : Limited data, but related boronic acids are irritants. Use PPE and fume hoods during synthesis .
  • Waste disposal : Quench with excess water to hydrolyze boronic acids to boric acid before disposal .

How is computational modeling used to predict the reactivity of this boronic acid in drug design?

Q. Advanced

  • Docking studies : The CF₃ group enhances binding to hydrophobic enzyme pockets (e.g., leucyl-tRNA synthetase) by increasing lipophilicity (ClogP ~2.5) .
  • DFT calculations : Predict transition-state energies for Suzuki coupling, guiding ligand and solvent selection .
  • ADMET profiling : Models suggest moderate blood-brain barrier permeability (logBB ~-1.2) due to the polar boronic acid moiety .

What are the limitations of using this boronic acid in large-scale medicinal chemistry projects?

Q. Advanced

  • Protodeboronation : The electron-deficient pyridine ring increases susceptibility to acidic/basic conditions, requiring pH-controlled reactions (optimal pH 7–9) .
  • Solubility : Limited aqueous solubility (~2 mg/mL in H₂O) necessitates co-solvents like DMSO or THF .
  • Cost of precursors : Multi-step synthesis of the pyridine backbone increases complexity compared to simpler arylboronic acids .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.